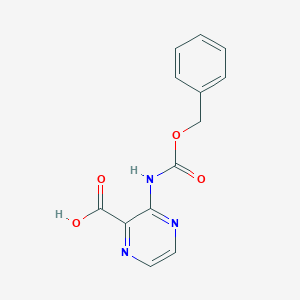

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid

Description

Properties

Molecular Formula |

C13H11N3O4 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

3-(phenylmethoxycarbonylamino)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C13H11N3O4/c17-12(18)10-11(15-7-6-14-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,15,16,19) |

InChI Key |

VHBNDJSJDYCGEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid generally involves:

- Formation of the pyrazine-2-carboxylic acid core or its activated derivative (e.g., pyrazinecarbonyl chloride).

- Introduction of the amino group at the 3-position, often protected as a benzyloxycarbonyl (carbobenzyloxy or Cbz) derivative to enhance stability.

- Final deprotection or functional group transformations to yield the target compound with the benzyloxycarbonyl-protected amino group intact.

Synthesis of Pyrazinecarbonyl Chloride Intermediate

A key intermediate in the preparation is pyrazinecarbonyl chloride, synthesized by treating pyrazine-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of catalytic dimethylformamide (DMF) in dichloromethane at room temperature under nitrogen atmosphere. This reaction typically proceeds for 3–4 hours, followed by concentration of the reaction mixture to obtain the crude acid chloride for subsequent use without further purification.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Pyrazine-2-carboxylic acid (1 g, 8.06 mmol) + SOCl2 (2.4 mL, 32.24 mmol) + DMF (0.06 mL, 0.81 mmol) in CH2Cl2 (30 mL) | Room temperature, 3–4 hours, stirring under N2 | Formation of pyrazinecarbonyl chloride (crude) |

Coupling with Benzyloxycarbonyl-Protected Amino Compounds

The pyrazinecarbonyl chloride intermediate is then reacted with benzyloxycarbonyl-protected amino esters, such as methyl (S)-(+)-2-(benzyloxycarbonyl)-3-hydroxypropanoate, in anhydrous tetrahydrofuran (THF) at 0°C with triethylamine as a base. The reaction mixture is stirred at room temperature for several hours, then quenched with water and extracted to isolate the coupled product. This step introduces the benzyloxycarbonyl-protected amino group onto the pyrazine ring.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Pyrazinecarbonyl chloride + methyl (S)-(+)-2-(benzyloxycarbonyl)-3-hydroxypropanoate + triethylamine in anhydrous THF | 0°C to room temperature, 5 hours stirring | Formation of methyl (S)-(+)-2-benzyloxycarbonylamino-3-(pyrazinecarbonyloxy)propionate |

Hydrolysis to 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid

Subsequent hydrolysis of the ester group under acidic or basic conditions yields the free carboxylic acid, completing the synthesis of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid.

Alternative Synthetic Routes and Chlorination Steps

Additional synthetic routes involve chlorination of amino-pyrazine carboxylic acid methyl esters using sulfuryl chloride in dry benzene at reflux, followed by purification steps including recrystallization from acetonitrile. This method yields intermediates such as methyl S-chloramino-o-chloro-pyrazine carboxylate, which can be further transformed into the target compound.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 3-Amino-pyrazine-carboxylic acid methyl ester + sulfuryl chloride in dry benzene | Reflux at 60°C for 5 hours, then room temperature overnight | Formation of S-amino-o-dichloropyrazine-carboxylic acid methyl ester (yellow crystals) |

This chlorination method is followed by purification steps including filtration, washing with cold solvents, and drying, yielding crystalline intermediates with melting points around 230–234°C.

Analytical Data and Characterization

The synthesized compounds are characterized by various spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals include characteristic doublets and singlets corresponding to the pyrazine ring protons, benzyloxycarbonyl methylene protons, and amino substituents. For example, signals at δ 3.92 ppm (dd, CHOH), 3.78 ppm (s, CH3) have been reported.

- Infrared Spectroscopy (IR): Key absorption bands include O–H stretching (~3358 cm^-1), ester carbonyl (~1778 cm^-1), and amide carbonyl (~1653 cm^-1).

- Mass Spectrometry (GC/MS, HRMS-ESI): Molecular ion peaks consistent with the expected molecular weights (e.g., m/z 253 for intermediates, 294 for chlorinated derivatives) confirm molecular composition.

- Melting Points: Crystalline intermediates exhibit melting points in the range of 159–234°C depending on the derivative and purity.

- Optical Rotation: Specific rotations ([α]_D) provide stereochemical information for chiral intermediates.

Summary Table of Key Preparation Steps

| Step No. | Reaction | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Pyrazine-2-carboxylic acid to pyrazinecarbonyl chloride | SOCl2, DMF catalyst, CH2Cl2, RT, 3–4 h | Pyrazinecarbonyl chloride (crude) | Used directly in next step |

| 2 | Coupling with benzyloxycarbonyl-protected amino ester | Methyl (S)-(+)-2-(benzyloxycarbonyl)-3-hydroxypropanoate, triethylamine, THF, 0°C to RT, 5 h | Methyl (S)-(+)-2-benzyloxycarbonylamino-3-(pyrazinecarbonyloxy)propionate | Isolated by extraction |

| 3 | Hydrolysis | Acidic or basic aqueous conditions | 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid | Final product |

| 4 | Chlorination (alternative) | Sulfuryl chloride, dry benzene, reflux 60°C, 5 h | S-amino-o-dichloropyrazine-carboxylic acid methyl ester | Requires recrystallization |

This detailed synthesis overview is compiled from peer-reviewed literature and patent sources, including Pinheiro et al. (2007) for synthetic procedures involving pyrazinecarbonyl chloride intermediates, and patent DE1238478B describing chlorination methods for amino-pyrazine derivatives. Additional molecular and structural data are corroborated by chemical supplier databases providing comprehensive physicochemical profiles.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation to form derivatives. These reactions are critical for modifying solubility or introducing targeting moieties.

-

Key Insight : Microwave irradiation significantly accelerates reaction rates and improves yields compared to conventional heating .

Deprotection of the Cbz Group

The benzyloxycarbonyl group is cleaved under reductive or acidic conditions to expose the free amino group:

| Method | Reagents | Conditions | Products |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | RT, 12 h | 3-Aminopyrazine-2-carboxylic acid |

| Acidolysis | HBr/AcOH | 0°C, 2 h | Hydrobromide salt of deprotected amine |

-

Application : Deprotection enables further functionalization of the amino group for drug-discovery workflows.

Substitution Reactions

The pyrazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:

| Substrates | Reagents | Products | Notes |

|---|---|---|---|

| Chlorinated derivatives | KCN, CuCN | Cyano-substituted pyrazines | Requires elevated temperatures (80–100°C) |

| Brominated intermediates | NaN₃, DMF | Azido derivatives | Used in click-chemistry applications |

-

Example : Reaction with thiophenol in DMF yields 3-(((Benzyloxy)carbonyl)amino)-5-(phenylthio)pyrazine-2-carboxylic acid .

Oxidation and Reduction

The Cbz group and pyrazine ring undergo redox transformations:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Degradation of pyrazine ring to carboxylic acid derivatives |

| Reduction | NaBH₄, NiCl₂ | Partial reduction of pyrazine to dihydropyrazine |

-

Limitation : Strong oxidants like KMnO₄ may degrade the aromatic system, limiting synthetic utility.

Coupling Reactions

The compound serves as a building block in peptide and heterocycle synthesis:

| Application | Reagents | Products |

|---|---|---|

| Peptide coupling | CDI (1,1'-carbonyldiimidazole), DMSO | Activated intermediate for amide bond formation |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-substituted pyrazines |

-

Case Study : Coupling with 4-fluorophenylboronic acid produces 3-(((Benzyloxy)carbonyl)amino)-5-(4-fluorophenyl)pyrazine-2-carboxylic acid, a potential kinase inhibitor precursor.

Biological Interaction Studies

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

| Target | Binding Affinity (IC₅₀) | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis enzyme | 12.5 µg/mL | Competitive inhibition via pyrazine-carboxylic acid motif |

| Human carbonic anhydrase IX | 8.3 µM | π-Stacking with aromatic residues |

-

Structural Basis : The Cbz group enhances binding through hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding .

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally related molecules:

| Compound | Key Reaction | Outcome vs. 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid |

|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | Esterification | Faster reaction due to unprotected amine |

| 4-Amino-1-Cbz-pyrrolidine-2-carboxylic acid | Deprotection | Requires harsher acidic conditions |

Scientific Research Applications

Synthesis and Characteristics

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid has a molecular weight of 273.24 . While specific physical and chemical properties are not detailed in the provided search results, its structural characteristics make it a valuable intermediate in synthesizing various derivatives for biological and chemical studies.

Scientific Research Applications

-

Antimicrobial Research:

- 3-Aminopyrazine-2-carboxylic acid derivatives have demonstrated antimycobacterial, antibacterial, and antifungal activities . For instance, some N-substituted 3-aminopyrazine-2-carboxamides with free amino groups have been synthesized and evaluated for their antimicrobial properties .

- One notable compound, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, exhibited significant activity against Mycobacterium tuberculosis H37Rv (Mtb) .

- The broader class of pyrazine-2-carboxylic acids has been explored for its potential in creating more lipophilic derivatives of pyrazinoic acid, which is relevant in the context of Mycobacterium tuberculosis .

-

Pharmaceutical Intermediate:

- 3-Aminopyrazine-2-carboxylic acid is used as an intermediate in synthesizing active pharmaceutical ingredients, such as the diuretic amiloride .

- A process for producing 3-aminopyrazine-2-carboxylic acid involves reacting 2-amino-4-hydroxypteridine (pterine) under specific conditions to yield alkali salts of 3-aminopyrazine-2-carboxylic acid .

- Synthesis of Novel Compounds:

Data Table: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Activity | Microorganism |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Antimycobacterial | Mycobacterium tuberculosis |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | High antimycobacterial activity (MIC = 1.56 μg·mL-1 or 5 μM) | Mycobacterium tuberculosis |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | High antimycobacterial activity | Mycobacterium tuberculosis |

Case Studies and Research Findings

- Antimycobacterial Activity:

- Derivatives of Pyrazinoic Acid:

- Research into pyrazine-2-carboxylic acids led to the development of lipophilic derivatives of pyrazinoic acid with enhanced antimycobacterial activity . These compounds were designed to target Mycobacterium tuberculosis, with some derivatives showing promising Minimum Inhibitory Concentration (MIC) values .

- Production of 3-aminopyrazine-2-carboxylic acid:

- A process was developed to cleave pterin into 3-aminopyrazine-2-carboxylic acid using an aqueous medium with sodium hydroxide or potassium hydroxide at high temperatures (140 to 220 °C) . This method provides an efficient way to obtain 3-aminopyrazine-2-carboxylic acid, a key intermediate in synthesizing various pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Protecting Groups: The Cbz group in the target compound offers stability under acidic conditions but requires hydrogenolysis for removal, whereas the Boc group (in the tert-butoxycarbonyl analog) is acid-labile . Unprotected amino groups (e.g., 3-aminopyrazine-2-carboxylic acid) increase reactivity but reduce synthetic utility due to oxidation risks .

Solubility :

- The carboxylic acid group enhances aqueous solubility across all analogs. However, bulky substituents like Cbz or Boc reduce solubility in water compared to the parent pyrazine-2-carboxylic acid .

Biological Activity :

- In silico studies on related Cbz-containing pyrazine derivatives suggest that the Cbz group may enhance binding affinity to hydrophobic pockets in target enzymes, as seen in NNRTI candidates .

Limitations and Challenges

- Synthetic Complexity : Introducing the Cbz group requires additional steps compared to simpler analogs like pyrazine-2-carboxylic acid.

- Solubility Trade-offs : While the carboxylic acid improves solubility, the hydrophobic Cbz group may limit bioavailability in vivo.

Biological Activity

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid, with CAS number 1344352-11-9, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 273.25 g/mol

- Purity : ≥98%

Synthesis

The synthesis of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid generally involves the reaction of benzyloxycarbonyl chloride with 3-amino-pyrazine-2-carboxylic acid under controlled conditions. The reaction pathway typically includes:

- Protection of the amino group.

- Coupling with the benzyloxycarbonyl moiety.

- Deprotection to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. A study focusing on N-substituted derivatives found that compounds similar to 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

The compound's structural characteristics, such as substituents on the pyrazine ring, significantly influence its activity. For instance, increasing the carbon chain length in alkyl derivatives correlates with enhanced antibacterial activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of various pyrazine derivatives on cancer cell lines, including HepG2 liver cancer cells. Some derivatives exhibited notable cytotoxicity, suggesting potential applications in cancer therapy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 20 | 7.4 | HepG2 |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that:

- Substituent Effects : The nature and position of substituents on the pyrazine ring affect both lipophilicity and biological activity.

- Lipophilicity : Compounds with higher lipophilicity often show better membrane permeability and enhanced biological activity.

Case Studies

- Antimycobacterial Activity Study : A series of substituted N-benzylpyrazine derivatives were evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. The study found that specific substitutions led to significant increases in activity compared to standard treatments like pyrazinamide .

- Cytotoxicity Evaluation : In a comprehensive evaluation of various pyrazine derivatives, several compounds were tested against HepG2 cells for cytotoxic effects. The results indicated that while some compounds were effective at low concentrations, others showed minimal effects, highlighting the importance of structural optimization for therapeutic applications .

Q & A

Q. What are the established synthetic routes for preparing 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid, and what intermediates are critical?

Answer: The synthesis typically involves two key steps:

Protection of the amino group : 3-Aminopyrazine-2-carboxylic acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaHCO₃) to introduce the benzyloxycarbonyl (Cbz) protecting group .

Functionalization of the pyrazine ring : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields regioselective derivatives (e.g., 6-bromo substitution) .

Critical intermediates include the Cbz-protected aminopyrazine and brominated derivatives.

Q. Table 1: Key Synthetic Steps

Q. How does the benzyloxycarbonyl (Cbz) group enhance stability during synthetic modifications, and what are the deprotection conditions?

Answer: The Cbz group protects the amino group from unwanted reactions during ring functionalization (e.g., bromination). It is stable under acidic and mild basic conditions but can be removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazine ring functionalization, and how is substitution confirmed?

Answer: Regioselectivity is influenced by electronic effects. For example, the electron-donating Cbz-amino group directs bromination to the C6 position . Confirmation requires:

Q. Table 2: Analytical Methods for Regioselectivity

| Method | Application | Reference |

|---|---|---|

| X-ray crystallography | Determines crystal packing and substituent orientation | |

| ¹H-¹³C HMBC | Maps long-range couplings to assign substitution sites |

Q. How do intermolecular hydrogen bonds impact crystallization and purification of this compound?

Answer: The carboxylic acid and Cbz-protected amino groups form extensive hydrogen-bonding networks, leading to rigid crystal structures. This reduces molecular flexibility, resulting in high melting points and moderate solubility in polar solvents (e.g., DMF, DMSO). Recrystallization from ethanol/water mixtures is effective for purification .

Q. What methodological considerations are critical for coupling reactions involving the carboxylic acid moiety?

Answer: Activation of the carboxylic acid group is essential for amide bond formation. Common strategies include:

Q. Table 3: Coupling Reaction Optimization

| Activator | Solvent | Temperature | Yield Range (%) | Reference |

|---|---|---|---|---|

| EDCl/HOBt | DMF | RT | 60-85 | |

| DCC/DMAP | THF | 0°C → RT | 50-75 |

Q. How can computational modeling predict the reactivity of derivatives for targeted biological activity?

Answer: Density functional theory (DFT) calculations assess electron density distributions to predict sites for electrophilic substitution. Molecular docking studies with bacterial enzymes (e.g., DNA gyrase) help design carboxamide derivatives with enhanced antimicrobial activity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (e.g., bromination: 41% vs. higher yields in similar compounds) arise from variations in solvent purity and reaction scale. Reproducibility requires strict control of:

- Moisture levels : Anhydrous DMF improves NBS efficiency .

- Temperature gradients : Gradual warming from 0°C to RT minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.